An In-Depth Technical Guide to (5-Chloropyridin-2-yl)methyl Methanesulfonate: Properties, Synthesis, and Applications in Medicinal Chemistry
An In-Depth Technical Guide to (5-Chloropyridin-2-yl)methyl Methanesulfonate: Properties, Synthesis, and Applications in Medicinal Chemistry
Abstract
(5-Chloropyridin-2-yl)methyl methanesulfonate is a pivotal chemical intermediate, strategically designed for applications in organic synthesis, particularly within the realm of drug discovery and development. This technical guide provides an in-depth analysis of its core physicochemical properties, a detailed examination of its synthesis and reactivity, and a discussion of its functional role as a potent alkylating agent in the construction of complex pharmaceutical molecules. By leveraging the inherent reactivity of the methanesulfonate leaving group, this compound serves as a versatile building block for introducing the 5-chloropyridin-2-yl)methyl moiety, a common structural motif in modern therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this valuable synthetic tool.
Core Physicochemical Properties and Molecular Identity
(5-Chloropyridin-2-yl)methyl methanesulfonate, also known as 5-chloro-2-pyridylmethyl methanesulfonate, is a functionalized pyridine derivative. Its molecular architecture is characterized by a chloropyridine ring, which provides a specific steric and electronic profile, and a methanesulfonate (mesylate) ester, which functions as an excellent leaving group in nucleophilic substitution reactions.
Key Data Summary
The fundamental properties of (5-Chloropyridin-2-yl)methyl methanesulfonate are summarized below for quick reference. These data are critical for experimental design, including solvent selection, reaction stoichiometry, and safety considerations.
| Property | Value | Reference |
| CAS Number | 132684-53-4 | [1] |
| Molecular Formula | C₇H₈ClNO₃S | [1] |
| Molecular Weight | 221.66 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Purity | Typically ≥ 97% | [1] |
| Solubility | Soluble in common organic solvents (e.g., DMSO, Dichloromethane) | [1] |
| Storage Temperature | 2-8°C | [1] |
Molecular Structure
The structure of the molecule is fundamental to its reactivity. The electron-withdrawing nature of the pyridine ring and the chlorine atom enhances the electrophilicity of the methylene carbon, making it highly susceptible to nucleophilic attack once the mesylate group departs.
Caption: Chemical Structure of (5-Chloropyridin-2-yl)methyl methanesulfonate.
Synthesis and Mechanistic Rationale
The synthesis of (5-Chloropyridin-2-yl)methyl methanesulfonate is typically achieved through a two-step process starting from a readily available precursor. The logic behind this synthetic route is to first establish the core chloropyridine alcohol and then "activate" the hydroxyl group by converting it into a superior leaving group.
Synthetic Pathway Overview
The most common pathway involves the formation of (5-Chloropyridin-2-yl)methanol, which is subsequently reacted with a methanesulfonylating agent. This approach is efficient and allows for high purity of the final product. The presence of chlorine on the pyridine ring is significant, as halogenated heterocycles are prevalent in pharmaceuticals, often enhancing metabolic stability or binding affinity[2].
Caption: High-level synthetic workflow for the target compound.
Causality in Experimental Design
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Choice of Mesylate: The hydroxyl group of an alcohol is a poor leaving group. Converting it to a methanesulfonate (mesylate) ester transforms it into an exceptionally good leaving group. The stability of the resulting mesylate anion (CH₃SO₃⁻) is due to the delocalization of the negative charge across the three oxygen atoms, which drives the desired nucleophilic substitution reaction forward.
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Role of the Base: The mesylation reaction using methanesulfonyl chloride (MsCl) produces hydrochloric acid (HCl) as a byproduct. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential to neutralize this acid. If the acid is not scavenged, it can protonate the starting alcohol or the product, leading to unwanted side reactions. A non-nucleophilic base is chosen to prevent it from competing with the alcohol in reacting with the MsCl.
Reactivity and Application in Medicinal Chemistry
(5-Chloropyridin-2-yl)methyl methanesulfonate functions as a potent electrophile and alkylating agent, analogous in reactivity to well-studied compounds like methyl methanesulfonate (MMS)[3][4]. Its primary role in drug development is to serve as a key building block for covalently attaching the (5-chloropyridin-2-yl)methyl group to a nucleophilic site on a target molecule.
Mechanism of Action: S_N2 Alkylation
The compound's utility stems from its participation in S_N2 (bimolecular nucleophilic substitution) reactions. A nucleophile (Nu⁻), typically an amine, thiol, or alcohol from another synthetic intermediate, attacks the electrophilic methylene carbon. This attack occurs simultaneously with the departure of the mesylate leaving group, resulting in the formation of a new carbon-nucleophile bond.
Caption: Generalized workflow for S_N2 alkylation.
This reactivity is crucial in the synthesis of complex molecules, where building blocks are sequentially added. The clean and high-yielding nature of mesylate displacement makes it a preferred method in multi-step syntheses, such as those for G-protein-coupled receptor (GPR119) agonists used in diabetes research[5][6].
Experimental Protocol: Synthesis of (5-Chloropyridin-2-yl)methyl Methanesulfonate
This protocol describes a representative, self-validating two-step synthesis based on established chemical principles.
SAFETY PRECAUTION: This synthesis involves hazardous materials. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[7][8]. The final product is a potent alkylating agent and should be handled as a potential carcinogen and mutagen[3].
Step 1: Synthesis of (5-Chloropyridin-2-yl)methanol
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Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-amino-5-chloropyridine (1.0 eq).
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Reaction: Follow a standard procedure, such as a Sandmeyer-type reaction or other functional group interconversion, to convert the amino group to a hydroxymethyl group. This often involves diazotization followed by reaction with a suitable source for the hydroxymethyl moiety.
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Work-up: Upon reaction completion (monitored by TLC or LC-MS), quench the reaction appropriately. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield pure (5-Chloropyridin-2-yl)methanol.
Step 2: Synthesis of (5-Chloropyridin-2-yl)methyl Methanesulfonate
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Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve (5-Chloropyridin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0°C using an ice bath.
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Addition of Base: Add triethylamine (TEA) (1.2 eq) dropwise to the solution while stirring.
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Mesylation: Slowly add methanesulfonyl chloride (MsCl) (1.1 eq) dropwise to the reaction mixture. Maintain the temperature at 0°C during the addition.
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Reaction: Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting alcohol.
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Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.
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Purification & Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil is the target compound, (5-Chloropyridin-2-yl)methyl methanesulfonate, which can be used directly or purified further if necessary. Note: Due to its reactivity, chromatographic purification should be performed with caution.
Safety, Handling, and Storage
The high reactivity of (5-Chloropyridin-2-yl)methyl methanesulfonate necessitates stringent safety protocols.
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Hazard Classification: As a methanesulfonate ester, this compound is classified as a hazardous chemical[1]. By analogy with similar alkylating agents like MMS, it should be treated as a suspected carcinogen, mutagen, and reproductive toxicant[3]. Methanesulfonate esters are known for their potential for genotoxicity[9].
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Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves when handling the material[8]. All operations should be conducted within a fume hood to avoid inhalation of vapors[10].
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Storage: The compound should be stored in a tightly sealed container at the recommended temperature of 2-8°C[1]. It must be kept in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and moisture to prevent degradation[1].
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Spill & Disposal: In case of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a suitable, labeled container for hazardous waste disposal[10]. All waste must be disposed of according to local, state, and federal regulations.
Conclusion
(5-Chloropyridin-2-yl)methyl methanesulfonate is a highly valuable and reactive intermediate in modern organic and medicinal chemistry. Its design, featuring a stable heterocyclic core and a highly reactive mesylate leaving group, makes it an ideal reagent for the efficient construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, enables researchers to effectively leverage this compound in the pursuit of novel therapeutics.
References
- Ccount Chem. (5-Chloropyridin-2-Yl)Methyl Methanesulfonate.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
- Santa Cruz Biotechnology. (n.d.). Methyl methanesulfonate.
- Fisher Scientific. (2009). Material Safety Data Sheet Methyl methanesulfonate.
- Wang, T., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7499-508.
- Wikipedia. (n.d.). Methyl methanesulfonate.
- Lundin, C., et al. (2005). Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks. Nucleic Acids Research, 33(12), 3799-3811.
- ResearchGate. (n.d.). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4 -(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119.
- ResearchGate. (n.d.). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines.
- Ningbo Inno Pharmchem Co., Ltd. (2026). Innovating with 2-Amino-5-chloropyridine: From Synthesis to Market Impact.
- Selleck Chemicals. (2024). Methyl methanesulfonate.
- Elder, J. W., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Organic Process Research & Development.
- Sharma, V. K., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry.
- IARC. (1999). Methyl Methanesulfonate (IARC Summary & Evaluation, Volume 71).
Sources
- 1. ccount-chem.com [ccount-chem.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl methanesulfonate - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. nucleoestudo.ufla.br [nucleoestudo.ufla.br]
- 9. pqri.org [pqri.org]
- 10. datasheets.scbt.com [datasheets.scbt.com]
